molecular formula C11H12FN3 B13907400 1-(3-Fluoro-4-methylbenzyl)-1H-pyrazol-3-amine

1-(3-Fluoro-4-methylbenzyl)-1H-pyrazol-3-amine

Cat. No.: B13907400
M. Wt: 205.23 g/mol
InChI Key: OBBYZPZODIIYNO-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methylbenzyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a benzyl ring, which is further connected to a pyrazole ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-4-methylbenzyl)-1H-pyrazol-3-amine typically involves the reaction of 3-fluoro-4-methylbenzyl bromide with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-4-methylbenzyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted benzyl ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(3-Fluoro-4-methylbenzyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methylbenzyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom enhances the compound’s ability to interact with biological molecules, potentially increasing its efficacy and selectivity.

Comparison with Similar Compounds

  • 1-(3-Fluoro-4-methylbenzyl)piperidine-4-carboxylic acid hydrochloride
  • 3-Fluoro-4-methylbenzyl bromide
  • (3-Fluoro-4-methylbenzyl)(pyridin-4-ylmethyl)amine

Uniqueness: 1-(3-Fluoro-4-methylbenzyl)-1H-pyrazol-3-amine stands out due to its unique combination of a fluorine atom and a pyrazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the fluorine atom enhances its stability and reactivity, while the pyrazole ring contributes to its biological activity.

Properties

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

1-[(3-fluoro-4-methylphenyl)methyl]pyrazol-3-amine

InChI

InChI=1S/C11H12FN3/c1-8-2-3-9(6-10(8)12)7-15-5-4-11(13)14-15/h2-6H,7H2,1H3,(H2,13,14)

InChI Key

OBBYZPZODIIYNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CN2C=CC(=N2)N)F

Origin of Product

United States

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